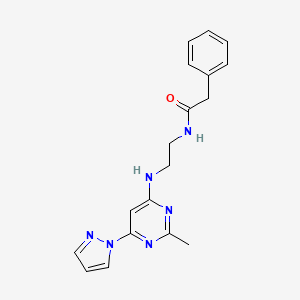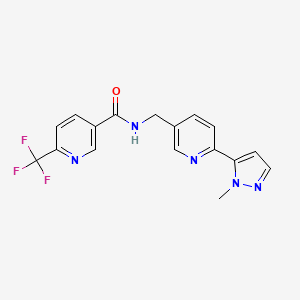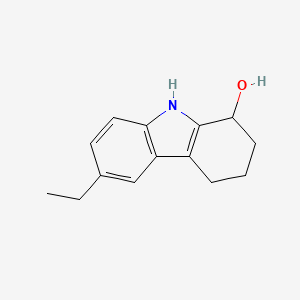![molecular formula C17H15ClN4S B2535893 N-[3-(chloromethyl)-4-methyl-4,5-dihydro-1,2,4-thiadiazol-5-ylidene]-N'-phenylbenzenecarboximidamide CAS No. 925549-73-1](/img/structure/B2535893.png)
N-[3-(chloromethyl)-4-methyl-4,5-dihydro-1,2,4-thiadiazol-5-ylidene]-N'-phenylbenzenecarboximidamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound N-[3-(chloromethyl)-4-methyl-4,5-dihydro-1,2,4-thiadiazol-5-ylidene]-N'-phenylbenzenecarboximidamide is a derivative of thiadiazole, a class of heterocyclic compounds containing sulfur and nitrogen within a five-membered ring structure. Thiadiazoles are known for their diverse biological activities and have been explored for their potential as plant growth regulators and in various medicinal chemistry applications.
Synthesis Analysis
The synthesis of thiadiazole derivatives typically involves the reaction of acylazides with an amino-thiadiazole. In the context of the provided data, novel derivatives of N-{5-[1-(o-chlorophenoxy)ethyl]-1,3,4-thiadiazol-2-yl}-N'-(substituted phenyl)ureas were synthesized through such a reaction, with their structures confirmed by IR, 1H NMR, and elemental analysis . Although the specific compound is not directly mentioned, the synthesis methods for related compounds suggest a similar approach could be employed for its preparation.
Molecular Structure Analysis
The molecular structure of thiadiazole derivatives can be complex, and their confirmation often requires sophisticated analytical techniques. For instance, the intermediate compound 5-(2-chlorophenyl)-1,3,4-thiadiazol-2-amine, related to the compound of interest, was confirmed by single-crystal X-ray diffraction . This level of structural analysis ensures the precise determination of the molecular geometry and confirmation of the synthesized compounds.
Chemical Reactions Analysis
Thiadiazole derivatives can participate in various chemical reactions due to their reactive sites, such as the thiadiazole ring and substituent groups. The biological activity tests of some synthesized thiadiazole derivatives indicated good activity as plant growth regulators , suggesting that these compounds could undergo further chemical transformations within biological systems, leading to the observed activity.
Physical and Chemical Properties Analysis
The physical and chemical properties of thiadiazole derivatives are influenced by their molecular structure. The presence of different substituents can significantly alter properties such as solubility, melting point, and reactivity. The identification of novel thiadiazole derivatives by IR and 1H NMR provides insights into their chemical behavior, which is essential for understanding their potential applications and interactions with biological systems.
Aplicaciones Científicas De Investigación
Novel Synthesis and Pharmaceutical Impurities of Proton Pump Inhibitors
A review focused on the novel methods of synthesizing omeprazole, a proton pump inhibitor, highlights the importance of understanding chemical impurities in pharmaceutical development. This research emphasizes the significance of novel synthesis processes for pharmaceutical impurities, potentially including compounds similar to the one of interest, in improving yield and simplifying synthesis processes (Saini et al., 2019).
Quinazoline-4(3H)-ones in Medicinal Chemistry
Quinazoline derivatives have been identified for their biological activities, including antibacterial properties. The synthesis of novel 2-methyl-3-(1’3’4-thiadiazole-2-yl)-4-(3H) quinazolinones demonstrates the utility of thiadiazole derivatives in developing new medicinal agents, suggesting similar potential for compounds with thiadiazole components (Tiwary et al., 2016).
1,3,4-Thiadiazole Derivatives and Pharmacological Activities
The review on 1,3,4-thiadiazole derivatives outlines their extensive pharmacological activities, including anti-inflammatory, antimicrobial, anticonvulsant, and antitumor properties. This illustrates the diverse research applications and potential pharmaceutical relevance of compounds containing the 1,3,4-thiadiazole moiety, which may extend to the compound (Mishra et al., 2015).
Chemistry and Biological Activities of Thiadiazole Compounds
This review emphasizes the broad spectrum of applications for thiadiazole chemistry, including their role as oxidation inhibitors, cyanine dyes, and metal chelating agents, in addition to their diverse biological activities. It underscores the importance of thiadiazole derivatives in organic synthesis, pharmaceutical, and biological applications, which could encompass compounds like N-[3-(chloromethyl)-4-methyl-4,5-dihydro-1,2,4-thiadiazol-5-ylidene]-N'-phenylbenzenecarboximidamide (Asif, 2016).
Mecanismo De Acción
Target of Action
Compounds with a similar thiadiazole structure have been reported to exhibit diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects . These activities suggest that the compound may interact with a variety of biological targets.
Biochemical Pathways
Given the diverse biological activities associated with similar thiadiazole compounds , it’s likely that multiple pathways are affected. These could include pathways related to inflammation, pain perception, microbial growth, viral replication, neuronal function, and tumor growth, among others.
Result of Action
Based on the reported biological activities of similar thiadiazole compounds , the compound could potentially modulate cellular functions, inhibit microbial growth, reduce inflammation, alleviate pain, protect neurons, and inhibit tumor growth.
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
N-[3-(chloromethyl)-4-methyl-1,2,4-thiadiazol-5-ylidene]-N'-phenylbenzenecarboximidamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClN4S/c1-22-15(12-18)21-23-17(22)20-16(13-8-4-2-5-9-13)19-14-10-6-3-7-11-14/h2-11H,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMAJUAIZNYQVBQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NSC1=NC(=NC2=CC=CC=C2)C3=CC=CC=C3)CCl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClN4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-chloro-3-[(2,2-difluoroethoxy)methyl]-1-ethyl-1H-pyrazole](/img/structure/B2535811.png)
![(3-fluoro-4-methoxyphenyl)(5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)methanone](/img/structure/B2535814.png)
![N-(2-ethoxyphenyl)-2-[(1-methyl[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)thio]acetamide](/img/structure/B2535815.png)


![3-(3,4-dimethylphenyl)-5-(2-methoxybenzyl)-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2535819.png)
![4-butyl-5-[1-(dimethylamino)propyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B2535821.png)


![2-[3-(1,3-benzodioxol-5-ylmethyl)-6-morpholin-4-yl-4-oxoquinazolin-2-yl]sulfanyl-N-(2-methoxyphenyl)acetamide](/img/structure/B2535826.png)


![Tert-butyl 1-(iodomethyl)-2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate](/img/structure/B2535829.png)
![methyl 3-{4-[2-(1H-1,2,4-triazol-1-yl)propanoyl]-1H-1,2,3-triazol-1-yl}-2-thiophenecarboxylate](/img/structure/B2535830.png)